N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine
Description
Properties
IUPAC Name |
4-N-(4-fluorophenyl)-2-N-(2-methoxyethyl)pteridine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6O/c1-23-9-8-19-15-21-13-12(17-6-7-18-13)14(22-15)20-11-4-2-10(16)3-5-11/h2-7H,8-9H2,1H3,(H2,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCCMAWXAGMJPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC2=NC=CN=C2C(=N1)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the pteridine core: This can be achieved through the condensation of appropriate precursors such as 2,4-diaminopyrimidine with a suitable aldehyde or ketone.
Introduction of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the pteridine core.
Attachment of the methoxyethyl group: This can be done through an alkylation reaction using a methoxyethyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The fluorophenyl and methoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halides or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as enzyme inhibition or receptor binding.
Medicine: It could be investigated for its potential therapeutic effects, including anti-cancer or anti-inflammatory properties.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 2-methoxyethyl group at N2 (target compound) contrasts with carbamoylphenyl (9c) or piperidinylethyl (SP-2) groups, which may influence solubility and blood-brain barrier penetration .
- Fluorophenyl vs. Chlorophenyl : Fluorine at N4 (target compound) may enhance metabolic stability compared to chlorine in SP-2, though chlorine increases lipophilicity .
Anticancer and Kinase Inhibition
- Pyrimidine Derivatives: Compound 9c () inhibits Aurora kinases, critical in cell division, with structural similarities to the target compound’s N2-methoxyethyl group.
- Quinazoline Derivatives : C-06 () and related compounds with 4-fluorophenyl groups exhibit antimalarial activity, highlighting the role of fluorine in enhancing target affinity .
Neuroactivity
- Anti-Alzheimer’s Activity : SP-2 () demonstrates potent cholinesterase inhibition (IC50 ~2.5 µM), attributed to its N2-piperidinylethyl group. The target compound’s 2-methoxyethyl group may lack this specificity but could improve solubility .
Physicochemical Properties
| Property | Target Compound | SP-2 (Pyrimidine) | 9c (Pyrimidine) |
|---|---|---|---|
| Molecular Weight | ~320–340 g/mol (estimated) | 377.3 g/mol | 441.3 g/mol |
| LogP (Lipophilicity) | ~2.5–3.0 (estimated) | 3.8 | 4.2 |
| Solubility | Moderate (methoxyethyl enhances aqueous solubility) | Low (piperidinylethyl increases hydrophobicity) | Low (carbamoylphenyl) |
| Metabolic Stability | High (fluorine reduces oxidation) | Moderate (chlorine may slow metabolism) | Moderate |
Notes:
Biological Activity
N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine is a synthetic compound belonging to the pteridine class, characterized by its unique structural features that contribute to its biological activity. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H15FN6O
- CAS Number : 946288-95-5
Synthesis Overview
The synthesis of this compound typically involves several key steps:
- Formation of the Pteridine Core : This is achieved through the condensation of 2,4-diaminopyrimidine with an aldehyde or ketone.
- Introduction of the Fluorophenyl Group : A nucleophilic aromatic substitution reaction introduces the fluorophenyl group.
- Attachment of the Methoxyethyl Group : Alkylation using a methoxyethyl halide finalizes the synthesis.
These reactions require specific conditions such as temperature control and the use of catalysts to optimize yield and purity .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate biological responses through:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways.
- Receptor Binding : The compound may bind to receptors that regulate immune responses and cell signaling .
Biological Activity and Therapeutic Potential
Recent studies have highlighted various biological activities associated with pteridine derivatives, including:
- Antioxidant Properties : Some derivatives exhibit potent lipid antioxidant properties, which could be beneficial in treating oxidative stress-related diseases .
- Anti-inflammatory Effects : Research indicates that certain pteridine compounds can significantly reduce inflammation in animal models, suggesting potential applications in treating conditions like colitis .
- Antimicrobial Activity : Pteridine derivatives have been explored for their anti-tuberculosis properties, with promising results indicating their potential as novel anti-TB agents .
Case Study 1: Anti-inflammatory Activity
A study evaluated a series of N-substituted 2,4-diaminopteridines for their ability to inhibit inflammation. One compound demonstrated a reduction in inflammatory markers by 41% at a dosage of 0.01 mmol/kg in a rat model of colitis.
Case Study 2: Antioxidant Efficacy
In another investigation, pteridine derivatives were tested for antioxidant capacity across several assays. Compounds showed IC50 values as low as 100 nM against soybean lipoxygenase, indicating strong antioxidant activity relevant to chronic diseases linked with oxidative stress .
Data Table: Biological Activities of Pteridine Derivatives
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine?
- Methodological Answer : Synthesis optimization requires precise control of reaction temperature (60–80°C), solvent selection (e.g., DMF or toluene for solubility), and reaction time (8–12 hours). Multi-step protocols often employ inert atmospheres (N₂/Ar) to prevent oxidation. Post-synthesis, purification via HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. Yield improvements (≥70%) are achieved through iterative condition adjustments .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structural integrity?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., fluorophenyl and methoxyethyl groups).
- FTIR-ATR : Validates functional groups (C-F stretch at 1220–1150 cm⁻¹, methoxy C-O at 1250 cm⁻¹).
- HPLC-TOF : Measures exact mass (Δppm <1) for molecular formula confirmation.
- GC-MS (EI) : Detects impurities and fragmentation patterns .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer : Use in vitro assays targeting kinases or receptors (e.g., EGFR, VEGFR) with fluorogenic substrates. Dose-response curves (1 nM–100 µM) and controls (e.g., staurosporine) validate specificity. Replicate experiments (n=3) and statistical analysis (ANOVA, p<0.05) ensure reliability .
Advanced Research Questions
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate binding modes to target proteins (PDB IDs: 1M17, 2JIU) with flexible side-chain sampling.
- QSAR Models : Train on experimental IC₅₀ data using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² >0.7).
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. What strategies resolve contradictory data in binding affinity studies?
- Methodological Answer :
- Orthogonal Assays : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to confirm thermodynamic parameters (ΔG, Kd).
- Buffer Optimization : Test pH (6.5–7.5) and ionic strength (50–200 mM NaCl) to rule out artifactual interactions.
- Negative Controls : Include non-target proteins (e.g., BSA) to assess nonspecific binding.
- Data Triangulation : Integrate crystallography (e.g., PDB deposition) with computational predictions .
Q. How can regioselective functionalization of the pteridine core be achieved?
- Methodological Answer :
- Protecting Groups : Use Boc (tert-butoxycarbonyl) for amine protection during fluorophenyl substitution.
- Catalytic Systems : Pd(PPh₃)₄ for Suzuki-Miyaura coupling at the 4-position.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at the 2-position.
- Monitoring : Real-time LC-MS tracks intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
